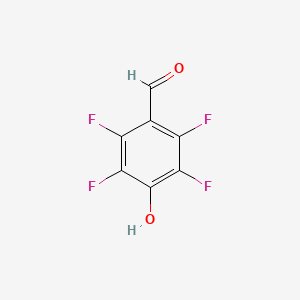

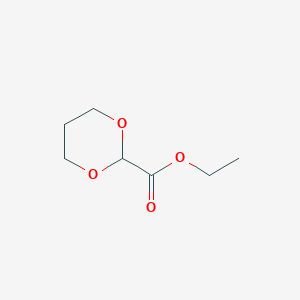

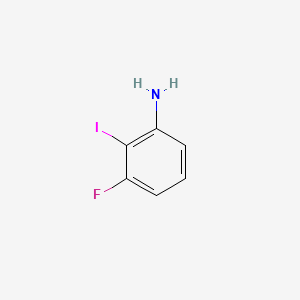

![molecular formula C14H11F4NO2S B1320841 Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 317319-35-0](/img/structure/B1320841.png)

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Overview

Description

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H11F4NO2S and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in the synthesis of thiazole-5-carboxylate esters through photolysis, demonstrating its utility in organic synthesis (Fong et al., 2004).

- It acts as an intermediate in the preparation of novel thiazole compounds with anti-bacterial activities (Qiu Li-ga, 2015).

- This chemical is pivotal in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, demonstrating its versatility in producing a variety of thiazole derivatives (Boy & Guernon, 2005).

Application in Anticancer Research

- Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate has been utilized in synthesizing compounds with potential anticancer activity, particularly against breast cancer cells (Sonar et al., 2020).

Novel Heterocyclic Synthesis

- It has been employed in the creation of diverse heterocycles, indicating its significance in expanding the range of available organic compounds for various applications (Shafiee et al., 1981).

Drug Development and Biological Activities

- Research on thiazole derivatives, including ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, has contributed to the development of new drugs with potential antibacterial and antifungal properties (Nagarajappa et al., 2022).

- The compound's derivatives have been explored for their herbicidal and fungicidal activities, highlighting its agricultural applications (Mo et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that the mechanism of similar compounds is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, which suggests that this compound may also have a broad range of effects .

Biochemical Analysis

Biochemical Properties

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound enhances its stability and lipophilicity, making it a potent inhibitor of certain enzymes . The compound’s interaction with enzymes such as reverse transcriptase has been noted, where it lowers the pKa of cyclic carbamate through key hydrogen bonding interactions .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of specific enzymes, leading to alterations in metabolic pathways and gene expression profiles . These changes can impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . High doses can result in toxicity, affecting organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These effects can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)9-5-4-8(6-10(9)15)14(16,17)18/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEYGYRMGBUFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C(F)(F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612156 | |

| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-35-0 | |

| Record name | 5-Thiazolecarboxylic acid, 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

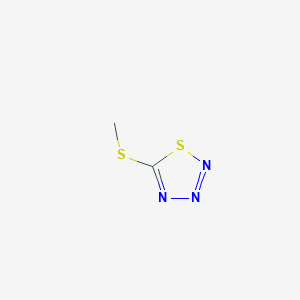

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)